molecular formula C15H14N4O2 B8285200 N1-Methyl-5-(2-amino-4-pyridyl)oxy-1H-1-indolecarboxamide

N1-Methyl-5-(2-amino-4-pyridyl)oxy-1H-1-indolecarboxamide

Cat. No. B8285200
M. Wt: 282.30 g/mol
InChI Key: WKLNJAURULLIJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-Methyl-5-(2-amino-4-pyridyl)oxy-1H-1-indolecarboxamide is a useful research compound. Its molecular formula is C15H14N4O2 and its molecular weight is 282.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality N1-Methyl-5-(2-amino-4-pyridyl)oxy-1H-1-indolecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-Methyl-5-(2-amino-4-pyridyl)oxy-1H-1-indolecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N1-Methyl-5-(2-amino-4-pyridyl)oxy-1H-1-indolecarboxamide

Molecular Formula

C15H14N4O2

Molecular Weight

282.30 g/mol

IUPAC Name

5-(2-aminopyridin-4-yl)oxy-N-methylindole-1-carboxamide

InChI

InChI=1S/C15H14N4O2/c1-17-15(20)19-7-5-10-8-11(2-3-13(10)19)21-12-4-6-18-14(16)9-12/h2-9H,1H3,(H2,16,18)(H,17,20)

InChI Key

WKLNJAURULLIJV-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)N1C=CC2=C1C=CC(=C2)OC3=CC(=NC=C3)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

5-(2-Aminopyridin-4-yloxy)-2,3-dihydro-1H-indole-1-carboxylic acid methylamide (40 mg, 0.14 mmol) was dissolved in acetic acid (0.9 ml), manganese (III) acetate (29 mg, 0.17 mmol) was added thereto and the reaction mixture was stirred at 70° C. for 3.5 hours. Manganese (III) acetate (29 mg, 0.17 mmol) was further added, and the reaction mixture was further stirred at 70° C. for 0.5 hours. After naturally cooled to room temperature, the reaction mixture was partitioned between ethyl acetate and saturated aqueous solution of sodium hydrogencarbonate. The organic layer was washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The obtained crystals were suspended in diethyl ether:acetone=3:1, filtered off, washed with diethyl ether, and dried under aeration to yield the title compound (24 mg, 0.085 mmol, 61%) as colorless crystals.
Name
5-(2-Aminopyridin-4-yloxy)-2,3-dihydro-1H-indole-1-carboxylic acid methylamide
Quantity
40 mg
Type
reactant
Reaction Step One
Quantity
0.9 mL
Type
solvent
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29 mg
Type
catalyst
Reaction Step Two
Quantity
29 mg
Type
catalyst
Reaction Step Three
Yield
61%

Synthesis routes and methods III

Procedure details

Sodium hydride (430 mg, 10.75 mmol) was suspended in N,N-dimethylformamide (25 ml) under nitrogen atmosphere, and 4-(1H-5-indolyloxy)-2-pyridinamine (2.253 g, 10.00 mmol, CAS No. 417722-11-3) described in WO 02/32872 was gradually added while stirred at room temperature. After 10 minutes, the reaction mixture was cooled with an ice water bath, and then phenyl N-methylcarbamate (1.587 g, 10.50 mmol) was added. The reaction mixture was heated to room temperature and stirred for 2 hours. The reaction mixture was partitioned between ethyl acetate and water. The organic layer was washed with water and brine, and was dried over anhydrous sodium sulfate. The solvent was removed by distilled off. The crystals were precipitated from ethyl acetate, filtered off, and dried under aeration to yield the title compound (2.163 g, 7.66 mmol, 76.6%) as pale brown crystals.
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430 mg
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2.253 g
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reactant
Reaction Step Two
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1.587 g
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Four
Yield
76.6%

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